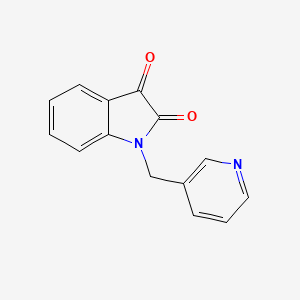![molecular formula C6H6N2O2S B14005173 3H-[1,2,4]thiadiazolo[4,3-a]pyridine 2,2-dioxide CAS No. 42897-75-6](/img/structure/B14005173.png)
3H-[1,2,4]thiadiazolo[4,3-a]pyridine 2,2-dioxide
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
3H-[1,2,4]thiadiazolo[4,3-a]pyridine 2,2-dioxide is a heterocyclic compound that contains nitrogen, sulfur, and oxygen atoms within its structure. This compound is part of the thiadiazole family, which is known for its diverse biological activities and applications in various fields such as medicinal chemistry, agriculture, and materials science.
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of 3H-[1,2,4]thiadiazolo[4,3-a]pyridine 2,2-dioxide typically involves multi-component reactions. One common method includes the reaction of aromatic aldehydes, ethyl acetoacetate, and derivatives of 1,3,4-thiadiazoles in the presence of ionic liquids under solvent-free conditions . Microwave-assisted synthesis is also employed to enhance reaction rates and yields .
Industrial Production Methods
Industrial production methods for this compound are not extensively documented. the principles of green chemistry, such as using environmentally friendly solvents and catalysts, are often applied to scale up the synthesis processes .
化学反応の分析
Types of Reactions
3H-[1,2,4]thiadiazolo[4,3-a]pyridine 2,2-dioxide undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form sulfoxides and sulfones.
Reduction: Reduction reactions can convert the compound into thiols or other reduced forms.
Substitution: Nucleophilic and electrophilic substitution reactions can introduce different functional groups into the molecule.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and peracids.
Reduction: Reducing agents such as sodium borohydride and lithium aluminum hydride are used.
Substitution: Reagents like halogens, alkylating agents, and acylating agents are employed under various conditions.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation can yield sulfoxides and sulfones, while substitution reactions can introduce a wide range of functional groups .
科学的研究の応用
3H-[1,2,4]thiadiazolo[4,3-a]pyridine 2,2-dioxide has several scientific research applications:
Medicinal Chemistry: The compound exhibits antimicrobial, anticancer, and anti-inflammatory activities, making it a potential candidate for drug development
Agriculture: It has been studied for its pesticidal and herbicidal properties.
Materials Science: The compound is used in the synthesis of advanced materials with unique electronic and optical properties.
作用機序
The mechanism of action of 3H-[1,2,4]thiadiazolo[4,3-a]pyridine 2,2-dioxide involves its interaction with various molecular targets and pathways. For instance, its antimicrobial activity is attributed to its ability to disrupt bacterial cell membranes and inhibit essential enzymes . In cancer cells, the compound induces apoptosis by activating specific signaling pathways .
類似化合物との比較
Similar Compounds
1,3,4-Thiadiazole: Known for its broad spectrum of biological activities, including antimicrobial and anticancer properties.
Thiazolo[3,2-a]pyridine: Exhibits similar biological activities but differs in its structural framework.
Triazolo[4,3-a]pyridine: Another heterocyclic compound with significant medicinal applications.
Uniqueness
3H-[1,2,4]thiadiazolo[4,3-a]pyridine 2,2-dioxide is unique due to its specific arrangement of nitrogen, sulfur, and oxygen atoms, which imparts distinct chemical and biological properties. Its ability to undergo diverse chemical reactions and its wide range of applications in various fields make it a valuable compound for scientific research and industrial applications .
特性
CAS番号 |
42897-75-6 |
|---|---|
分子式 |
C6H6N2O2S |
分子量 |
170.19 g/mol |
IUPAC名 |
3H-[1,2,4]thiadiazolo[4,3-a]pyridine 2,2-dioxide |
InChI |
InChI=1S/C6H6N2O2S/c9-11(10)5-8-4-2-1-3-6(8)7-11/h1-4H,5H2 |
InChIキー |
VAWLTOMHUVKADD-UHFFFAOYSA-N |
正規SMILES |
C1N2C=CC=CC2=NS1(=O)=O |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。



![2-([1,2,4]Triazolo[4,3-a]pyridin-3-ylthio)acetamide](/img/structure/B14005103.png)
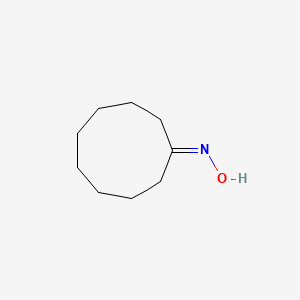
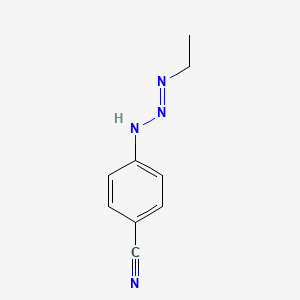
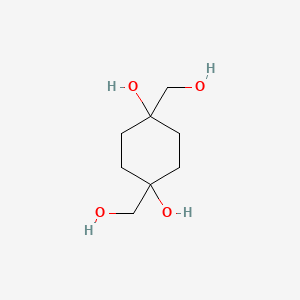




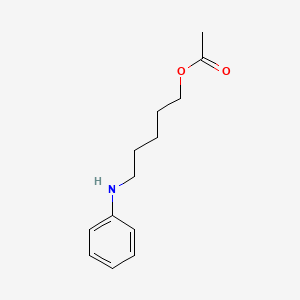
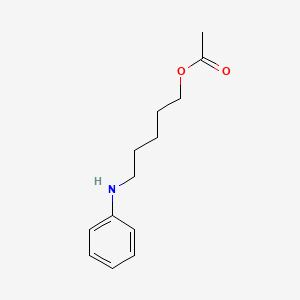
![6-chloro-N-[3-(2-diethylaminoethylsulfanyl)propyl]-2-methoxy-acridin-9-amine](/img/structure/B14005133.png)
![4-Bicyclo[2.2.2]octanyl(phenyl)methanone](/img/structure/B14005135.png)
